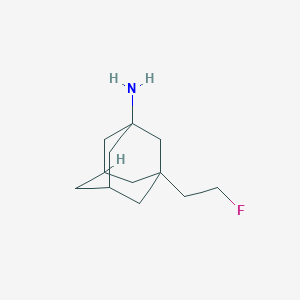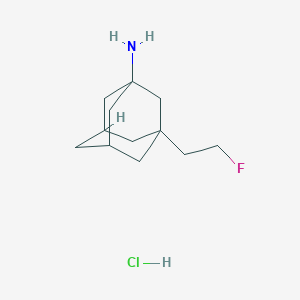![molecular formula C45H63F4N5O15S B10856893 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856893.png)
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XL388-C2-amide-PEG9-NH2 (TFA): is a chemical compound used as an intermediate in the synthesis of C26-linked Rapamycin analogs . This compound is significant in the field of medicinal chemistry due to its role in the development of inhibitors targeting specific molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL388-C2-amide-PEG9-NH2 (TFA) involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of XL388-C2-amide-PEG9-NH2 (TFA) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: XL388-C2-amide-PEG9-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce functionalized analogs .
Scientific Research Applications
Chemistry: In chemistry, XL388-C2-amide-PEG9-NH2 (TFA) is used as an intermediate in the synthesis of complex molecules, particularly C26-linked Rapamycin analogs .
Biology: In biological research, this compound is used to study the effects of Rapamycin analogs on cellular pathways and molecular targets .
Medicine: In medicine, XL388-C2-amide-PEG9-NH2 (TFA) is significant in the development of therapeutic agents targeting specific diseases, such as cancer .
Industry: In the industrial sector, this compound is used in the large-scale production of Rapamycin analogs for pharmaceutical applications .
Mechanism of Action
Mechanism of Action: XL388-C2-amide-PEG9-NH2 (TFA) exerts its effects by acting as an intermediate in the synthesis of Rapamycin analogs, which are known to inhibit specific molecular pathways. These pathways include the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .
Molecular Targets and Pathways: The primary molecular target of Rapamycin analogs synthesized using XL388-C2-amide-PEG9-NH2 (TFA) is the mTOR pathway. Inhibition of this pathway leads to reduced cell growth and proliferation, making it a potential therapeutic target for cancer treatment .
Comparison with Similar Compounds
Similar Compounds:
XL388-C2-amide-PEG9-NH2 hydrochloride: Another intermediate used in the synthesis of C26-linked Rapamycin analogs.
Rapamycin: A well-known mTOR inhibitor used in various therapeutic applications.
Uniqueness: XL388-C2-amide-PEG9-NH2 (TFA) is unique due to its specific role as an intermediate in the synthesis of C26-linked Rapamycin analogs. This specificity allows for the targeted inhibition of the mTOR pathway, which is crucial in the development of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of XL388-C2-amide-PEG9-NH2 (TFA) involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of XL388-C2-amide-PEG9-NH2 (TFA) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: XL388-C2-amide-PEG9-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce functionalized analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, XL388-C2-amide-PEG9-NH2 (TFA) is used as an intermediate in the synthesis of complex molecules, particularly C26-linked Rapamycin analogs .
Biology: In biological research, this compound is used to study the effects of Rapamycin analogs on cellular pathways and molecular targets .
Medicine: In medicine, XL388-C2-amide-PEG9-NH2 (TFA) is significant in the development of therapeutic agents targeting specific diseases, such as cancer .
Industry: In the industrial sector, this compound is used in the large-scale production of Rapamycin analogs for pharmaceutical applications .
Mécanisme D'action
Mechanism of Action: XL388-C2-amide-PEG9-NH2 (TFA) exerts its effects by acting as an intermediate in the synthesis of Rapamycin analogs, which are known to inhibit specific molecular pathways. These pathways include the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .
Molecular Targets and Pathways: The primary molecular target of Rapamycin analogs synthesized using XL388-C2-amide-PEG9-NH2 (TFA) is the mTOR pathway. Inhibition of this pathway leads to reduced cell growth and proliferation, making it a potential therapeutic target for cancer treatment .
Comparaison Avec Des Composés Similaires
XL388-C2-amide-PEG9-NH2 hydrochloride: Another intermediate used in the synthesis of C26-linked Rapamycin analogs.
Rapamycin: A well-known mTOR inhibitor used in various therapeutic applications.
Uniqueness: XL388-C2-amide-PEG9-NH2 (TFA) is unique due to its specific role as an intermediate in the synthesis of C26-linked Rapamycin analogs. This specificity allows for the targeted inhibition of the mTOR pathway, which is crucial in the development of therapeutic agents .
Propriétés
Formule moléculaire |
C45H63F4N5O15S |
|---|---|
Poids moléculaire |
1022.1 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H62FN5O13S.C2HF3O2/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;3-2(4,5)1(6)7/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);(H,6,7) |
Clé InChI |
NLQUSQAYICZPJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)

![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)


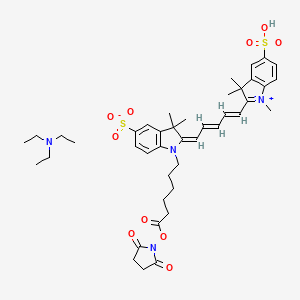
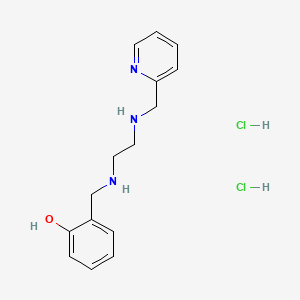
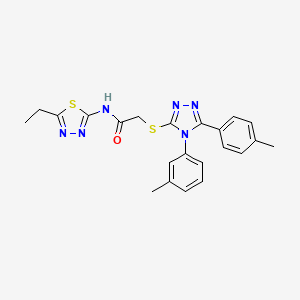
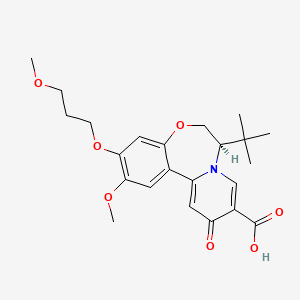
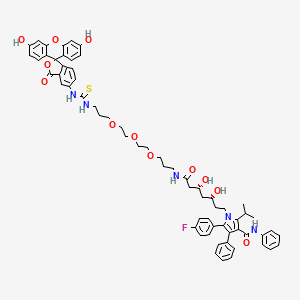
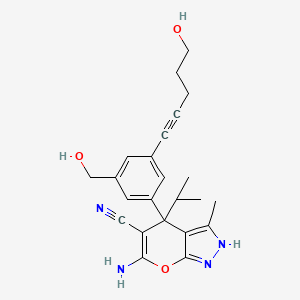
![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)
